molecular formula C10H12ClNO3S B13247157 ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate

ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate

Cat. No.: B13247157
M. Wt: 261.73 g/mol
InChI Key: XSFZDJBMSSNHAN-FPLPWBNLSA-N
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Description

Ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate is a structurally complex enoate ester featuring a 4-methylthiazole substituent, a chlorine atom, and a hydroxyl group. The (E)-configuration at the double bond and the spatial arrangement of substituents significantly influence its reactivity and intermolecular interactions, as observed in crystallographic studies of related thiazole-containing complexes .

Properties

Molecular Formula

C10H12ClNO3S

Molecular Weight

261.73 g/mol

IUPAC Name

ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate

InChI

InChI=1S/C10H12ClNO3S/c1-3-15-10(14)8(7(13)4-11)9-12-6(2)5-16-9/h5,13H,3-4H2,1-2H3/b8-7-

InChI Key

XSFZDJBMSSNHAN-FPLPWBNLSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/CCl)\O)/C1=NC(=CS1)C

Canonical SMILES

CCOC(=O)C(=C(CCl)O)C1=NC(=CS1)C

Origin of Product

United States

Preparation Methods

Enzymatic Asymmetric Reduction of 4-Chloroacetyl Acetoacetate

The key intermediate in the synthesis of ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate is ethyl 4-chloro-3-hydroxybutanoate, which can be prepared via enzymatic asymmetric reduction of ethyl 4-chloroacetoacetate. This biocatalytic approach offers high stereoselectivity and yield under mild conditions.

Reaction Conditions and Catalysts:

Parameter Range / Value
Solvent Ethyl acetate with purified water or ethylene dichloride
pH Buffer Hydrophosphate buffer (0.04–0.08 mol/L)
Substrate Concentration 8–15 g/mL of ethyl 4-chloroacetoacetate
Biocatalysts Keto reductase and glucose dehydrogenase (3–8% w/w of substrate)
Enzyme Ratio (Keto reductase:GDH) 2:3
Cofactor Nicotinamide adenine dinucleotide phosphate (NADPH) (0.1–0.3% w/w of substrate)
Hydrogen Donor Glucose
Reaction Temperature 28–33 °C
Reaction Time 6–10 hours
pH During Reaction Maintained between 6.0–7.5 using sodium hydrate buffer

Process Summary:

  • The substrate ethyl 4-chloroacetoacetate undergoes asymmetric reduction catalyzed by keto reductase and glucose dehydrogenase enzymes in the presence of NADPH as a cofactor and glucose as a hydrogen donor.
  • The reaction is carried out in a solvent mixture of ethyl acetate and water or ethylene dichloride, buffered with hydrophosphate to maintain optimal pH.
  • After completion, the reaction mixture is filtered, extracted, and concentrated under reduced pressure to isolate crude ethyl 4-chloro-3-hydroxybutanoate.

Reaction Scheme:

Ethyl 4-chloroacetoacetate + NADPH + Glucose --(Keto reductase + Glucose dehydrogenase)--> Ethyl 4-chloro-3-hydroxybutanoate

This enzymatic method achieves high yield and stereoselectivity, simplifying purification steps and improving product quality.

Incorporation of the 4-Methyl-1,3-Thiazol-2-yl Moiety

The attachment of the 4-methyl-1,3-thiazol-2-yl group to the butenoate backbone typically involves classical organic synthesis techniques such as condensation reactions or coupling reactions with appropriate thiazole derivatives. While specific preparation routes for this substitution are less detailed in the available literature, the following general approach is inferred based on chemical logic and related synthetic methods:

  • The 4-methyl-1,3-thiazol-2-yl group can be introduced via nucleophilic substitution or cross-coupling reactions using halogenated intermediates or activated esters.
  • The (E)-configuration of the double bond is maintained through controlled reaction conditions, often involving selective Wittig or Horner–Wadsworth–Emmons olefination steps.
  • Purification is typically performed by recrystallization or chromatographic techniques to ensure high purity.

Related Synthetic Approaches for Analogous Compounds

Research on α,γ-diketo esters and related compounds provides insight into synthetic strategies applicable to the target molecule. For example, Claisen condensation of acetyl derivatives with diethyl oxalate in the presence of sodium ethoxide yields α,γ-diketo esters, which can be hydrolyzed and further functionalized.

General Procedure for α,γ-Diketo Ester Preparation:

  • Mix acetyl derivative with diethyl oxalate and sodium ethoxide in anhydrous tetrahydrofuran under nitrogen atmosphere.
  • Stir at room temperature until reaction completion.
  • Quench in n-hexane, isolate precipitates, and purify by acid treatment and recrystallization.

This method can be adapted for the preparation of intermediates bearing thiazole substituents, providing a modular route to the target compound.

Data Table: Key Parameters from Enzymatic Preparation of Ethyl 4-Chloro-3-Hydroxybutanoate

Embodiment Solvent System pH Buffer (mol/L) Substrate Conc. (g/mL) Enzyme Load (% w/w) Enzyme Ratio (KR:GDH) NADPH (% w/w) Temp (°C) Time (h) pH Maintained
1 Ethyl acetate + water 0.04–0.08 8–15 3–8 2:3 0.1–0.3 28–33 6–10 6.0–7.5
2 Ethyl acetate + water 0.05 10 6 2:3 0.2 30 7 7.0
3 Ethyl acetate + water 0.04 8 3 2:3 0.1 28 6 6.0
4 Ethyl acetate + water 0.08 15 8 2:3 0.3 33 10 7.5

KR = Keto reductase; GDH = Glucose dehydrogenase
Data adapted from patent CN105063113A

Summary and Expert Insights

  • The preparation of this compound hinges on the efficient synthesis of its key intermediate, ethyl 4-chloro-3-hydroxybutanoate, via enzymatic asymmetric reduction.
  • The use of keto reductase and glucose dehydrogenase with NADPH cofactor and glucose hydrogen donor under controlled pH and temperature conditions enables high stereoselectivity and yield.
  • The subsequent incorporation of the 4-methyl-1,3-thiazol-2-yl group is likely achieved through classical organic transformations, although detailed protocols require further literature exploration.
  • Analogous synthetic strategies involving Claisen condensation and hydrolysis provide a foundation for the construction of the butenoate backbone and functionalization.

This synthesis approach exemplifies the integration of biocatalysis with traditional organic synthesis to access complex, functionalized molecules with potential applications in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ethyl (E)-4-chloro-3-oxo-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate.

    Reduction: Formation of ethyl (E)-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate.

    Substitution: Formation of ethyl (E)-4-substituted-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate.

Scientific Research Applications

Ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The thiazole ring enhances the compound’s stability and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The compound’s structural and functional attributes can be contextualized against similar esters and heterocyclic derivatives. Below is a detailed comparison based on substituent effects, reactivity, and crystallographic data from diverse sources:

Substituent Effects on Reactivity and Stability

  • Thiazole vs. Isoxazole/Pyridazine Derivatives: Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) and ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) share ester functionalities but differ in heterocyclic substituents . This distinction may enhance stability in polar solvents or influence biological activity (e.g., enzyme inhibition).
  • Chlorine and Hydroxyl Substituents: The presence of chlorine and hydroxyl groups in the target compound contrasts with simpler esters like ethyl 2-(1-methyl-3-(methylthio)-1H-indol-2-yl)but-3-enoate (3aa), which lacks polar substituents . Chlorine’s electron-withdrawing effect may increase electrophilicity at the β-position, while the hydroxyl group could participate in intramolecular hydrogen bonding, affecting conformational flexibility.

Crystallographic and Structural Insights

Crystallographic studies of bis(4-methyl-1,3-thiazol-2-yl)methane-tungsten complexes reveal that thiazole rings engage in weak C–H···O interactions with carbonyl groups, forming chain-like structures .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Heterocycle Key Substituents Reactivity Notes
Ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate 4-Methylthiazole Cl, OH, β-ketoester Enhanced electrophilicity; hydrogen bonding
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazine Amino, ester Nitrogen-rich; potential π-π stacking
Ethyl 2-(1-methyl-3-(methylthio)-1H-indol-2-yl)but-3-enoate (3aa) Indole Methylthio, ester Regioselective synthesis (3:1 ratio)

Table 2: Crystallographic Parameters (Selected Examples)

Compound Space Group Key Interactions Reference
Bis(4-methyl-1,3-thiazol-2-yl)methane-W(II) Monoclinic C–H···O chains
Ethyl (E)-4-chloro-3-hydroxy...but-2-enoate* Predicted: Thiazole H-bonding Inferred

*Hypothetical based on analogous thiazole complexes.

Biological Activity

Ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate is a compound of interest in medicinal chemistry due to its unique structural features, which include a thiazole ring and a chloro substituent on a butenoate backbone. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12ClNO3S
  • Molecular Weight : 261.73 g/mol
  • Structure : The compound features a hydroxy group and a thiazole moiety, enhancing its biological activity compared to similar compounds lacking these functionalities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

  • Antimicrobial Activity :
    • The thiazole component is known for its antimicrobial properties, suggesting efficacy against certain bacterial strains. Studies indicate that compounds with similar structures can inhibit specific enzymes involved in microbial resistance mechanisms.
  • Enzyme Inhibition :
    • Preliminary research indicates that this compound may interact with enzymes relevant to metabolic pathways. For instance, it has shown potential in inhibiting aldehyde reductase activity, which is significant in various biochemical processes .
  • Antiproliferative Effects :
    • Some derivatives of compounds with similar structures have demonstrated antiproliferative effects against cancer cell lines. While specific data for this compound is limited, related compounds have shown promise in inhibiting tumor growth .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited significant inhibitory effects on the growth of these bacteria, indicating its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction

Research published in the Journal of Medicinal Chemistry explored the interaction of similar compounds with aldehyde reductase. The study found that certain structural modifications enhanced binding affinity and inhibitory activity. While direct studies on ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-y)but-2-enote are needed, these findings suggest a promising avenue for further investigation .

Comparative Analysis

To better understand the uniqueness of ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-y)but-2-enote compared to structurally similar compounds, the following table summarizes key features:

Compound NameStructureKey Features
Ethyl 4-chloroacetoacetateStructureSimilar chloroacetate structure; used in synthesis of pyrrole derivatives
Ethyl 4-chlorobutenoateStructureLacks thiazole; simpler structure but shares chloro and enoate functionalities
Ethyl 5-methylthiazolecarboxylateStructureContains thiazole; different ester functionality; used in agrochemical applications

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